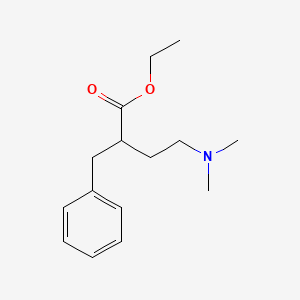

Ethyl 2-benzyl-4-(dimethylamino)butanoate

CAS No.:

Cat. No.: VC16497217

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23NO2 |

|---|---|

| Molecular Weight | 249.35 g/mol |

| IUPAC Name | ethyl 2-benzyl-4-(dimethylamino)butanoate |

| Standard InChI | InChI=1S/C15H23NO2/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3 |

| Standard InChI Key | LVGYZCJPDTZCNY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-benzyl-4-(dimethylamino)butanoate features a branched carbon chain with distinct functional groups:

-

Ethyl ester moiety: A group at position 1, facilitating hydrolysis reactions.

-

Benzyl substituent: A phenylmethyl group () at position 2, contributing to hydrophobic interactions.

-

Dimethylamino group: A group at position 4, enabling hydrogen bonding and basicity .

The SMILES notation and InChIKey provide unambiguous identifiers for its structure .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 92726-29-9 | |

| Molecular Formula | ||

| Molecular Weight | 249.35 g/mol | |

| Predicted CCS () | 161.0 ([M+H]) |

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis of ethyl 2-benzyl-4-(dimethylamino)butanoate involves a two-step process:

-

Nucleophilic Alkylation:

-

Acid-Catalyzed Esterification:

Reaction Conditions:

-

Temperature: Reflux (~78°C for ethanol).

-

Catalysts: (gas or concentrated solution).

Byproduct Formation and Purification

Byproducts such as unreacted nitrile or over-alkylated derivatives may form. Purification via solvent extraction (e.g., diethyl ether) and fractional distillation under reduced pressure (0.2–0.1 mm Hg) ensures high purity .

Applications in Pharmaceutical Chemistry

Table 2: Related Impurities in Dimetindene Maleate

| Impurity | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Impurity B | 92039-35-5 | 187.28 | |

| Impurity C | 92726-29-9 | 249.35 | |

| Impurity D | 1613-23-6 | 221.30 |

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms

-

Receptor Binding: The benzyl group may engage in π-π stacking with aromatic residues in receptor pockets, while the dimethylamino group participates in ionic interactions .

-

Metabolic Stability: The ethyl ester moiety may prolong half-life by resisting rapid hydrolysis, a common issue with methyl esters .

Comparative Bioactivity

Compared to Dimetindene maleate (), Impurity C lacks the maleate counterion and exhibits reduced polarity, potentially altering tissue distribution .

Analytical Characterization

Spectroscopic Data

-

Mass Spectrometry: Predicted adducts include [M+H] at m/z 250.18 and [M+Na] at m/z 272.16 .

-

Collision Cross Section (CCS): 161.0 for [M+H], aiding LC-MS/MS identification .

Chromatographic Behavior

-

HPLC Retention: Hydrophobic benzyl group increases retention on C18 columns, typically eluting at 8–10 min with acetonitrile/water gradients .

Industrial and Regulatory Considerations

Quality Control Protocols

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume